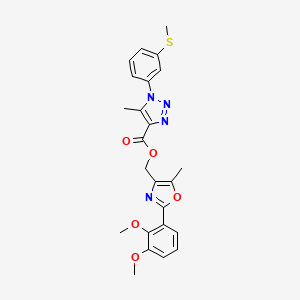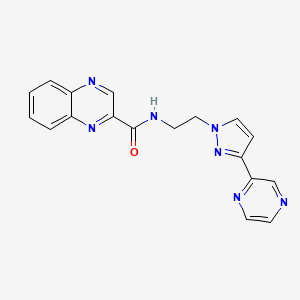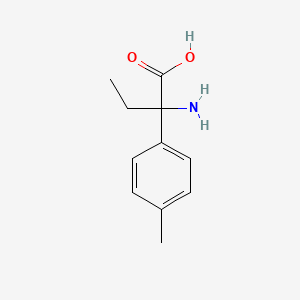
3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one, also known as UMB-425, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. UMB-425 belongs to the family of phenylmorpholines and has been found to possess several interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one is not yet fully understood. However, it has been proposed that 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one may act as a modulator of various signaling pathways in the body, including the dopaminergic and glutamatergic systems. 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has also been shown to have an affinity for certain receptors in the body, including the sigma-1 receptor.
Biochemical and Physiological Effects:
3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one can improve cognitive function and reduce neuroinflammation. 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has also been found to have analgesic and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has several advantages for lab experiments, including its high potency, selectivity, and unique properties. However, 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one also has some limitations, including its complex synthesis method, high cost, and potential toxicity.
Orientations Futures
There are several future directions for research on 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one. One potential direction is to further explore the mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one and its effects on various signaling pathways in the body. Another potential direction is to investigate the potential therapeutic applications of 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one.
Méthodes De Synthèse
3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one can be synthesized using a multi-step process that involves the reaction of several reagents in a controlled environment. The synthesis method of 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one is complex and requires a high level of expertise and precision. The process involves the reaction of 4-(methylsulfonyl)phenylacetonitrile with phenylmagnesium bromide, followed by the reaction with 2-phenylmorpholine and subsequent purification steps.
Applications De Recherche Scientifique
3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has been shown to have potential as a tool for studying the mechanisms underlying neuronal function and dysfunction. In pharmacology, 3-(4-(Methylsulfonyl)phenyl)-1-(2-phenylmorpholino)propan-1-one has been found to possess unique properties that make it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(2-phenylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-26(23,24)18-10-7-16(8-11-18)9-12-20(22)21-13-14-25-19(15-21)17-5-3-2-4-6-17/h2-8,10-11,19H,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFGKTBHDHDNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)


![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)
![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)
![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2736264.png)
![2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2736265.png)
![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)